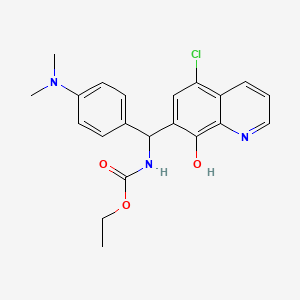
Ethyl ((5-chloro-8-hydroxyquinolin-7-yl)(4-(dimethylamino)phenyl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le carbamate d’éthyle de ((5-chloro-8-hydroxyquinolin-7-yl)(4-(diméthylamino)phényl)méthyl) est un composé organique complexe qui présente une structure de base de quinoléine
Méthodes De Préparation
La synthèse du carbamate d’éthyle de ((5-chloro-8-hydroxyquinolin-7-yl)(4-(diméthylamino)phényl)méthyl) implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau quinoléine : Cela peut être réalisé par la synthèse de Skraup, qui implique la condensation de dérivés de l’aniline avec du glycérol en présence d’un agent oxydant tel que le nitrobenzène.
Introduction des groupes chloro et hydroxy : Ces groupes fonctionnels peuvent être introduits par des réactions de substitution électrophile aromatique.
Fixation du groupe diméthylamino : Cette étape implique souvent des réactions de substitution nucléophile.
Formation de l’ester carbamate : Cela peut être réalisé en faisant réagir l’intermédiaire avec du chloroformate d’éthyle en conditions basiques.
Les méthodes de production industrielle peuvent impliquer l’optimisation de ces étapes pour améliorer le rendement et réduire les coûts.
Analyse Des Réactions Chimiques
Le carbamate d’éthyle de ((5-chloro-8-hydroxyquinolin-7-yl)(4-(diméthylamino)phényl)méthyl) subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l’aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de N-oxydes de quinoléine.
Réduction : Les réactions de réduction peuvent être réalisées à l’aide d’hydrogène gazeux en présence d’un catalyseur au palladium, ce qui entraîne la réduction du groupe nitro en amine.
Substitution : Les réactions de substitution nucléophile peuvent introduire divers groupes fonctionnels à la position chloro.
Hydrolyse : L’ester carbamate peut être hydrolysé en conditions acides ou basiques pour donner l’acide carboxylique et l’alcool correspondants.
Applications de la recherche scientifique
Le carbamate d’éthyle de ((5-chloro-8-hydroxyquinolin-7-yl)(4-(diméthylamino)phényl)méthyl) a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes.
Médecine : Il est étudié pour son potentiel comme agent antimicrobien et anticancéreux.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.
Applications De Recherche Scientifique
Ethyl ((5-chloro-8-hydroxyquinolin-7-yl)(4-(dimethylamino)phenyl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
Le mécanisme d’action du carbamate d’éthyle de ((5-chloro-8-hydroxyquinolin-7-yl)(4-(diméthylamino)phényl)méthyl) implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans les applications médicinales, il peut inhiber l’activité de certaines enzymes en se liant à leurs sites actifs. La structure de base de la quinoléine lui permet de s’intercaler dans l’ADN, perturbant ainsi les processus de réplication et de transcription.
Comparaison Avec Des Composés Similaires
Le carbamate d’éthyle de ((5-chloro-8-hydroxyquinolin-7-yl)(4-(diméthylamino)phényl)méthyl) peut être comparé à d’autres dérivés de la quinoléine, tels que :
Chloroquine : Utilisé comme médicament antipaludique, il présente également une structure de base de quinoléine mais ne possède pas le groupe ester carbamate.
N-oxydes de quinoléine : Ces composés ont des structures de base similaires mais diffèrent par leurs états d’oxydation et leurs groupes fonctionnels.
8-Hydroxyquinoléine : Connue pour ses propriétés antimicrobiennes, elle partage la partie hydroxyquinoléine mais n’a pas les groupes diméthylamino et carbamate.
La combinaison unique de groupes fonctionnels dans le carbamate d’éthyle de ((5-chloro-8-hydroxyquinolin-7-yl)(4-(diméthylamino)phényl)méthyl) contribue à ses propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C21H22ClN3O3 |
|---|---|
Poids moléculaire |
399.9 g/mol |
Nom IUPAC |
ethyl N-[(5-chloro-8-hydroxyquinolin-7-yl)-[4-(dimethylamino)phenyl]methyl]carbamate |
InChI |
InChI=1S/C21H22ClN3O3/c1-4-28-21(27)24-18(13-7-9-14(10-8-13)25(2)3)16-12-17(22)15-6-5-11-23-19(15)20(16)26/h5-12,18,26H,4H2,1-3H3,(H,24,27) |
Clé InChI |
XLTIEGGUKSESNJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC(C1=CC=C(C=C1)N(C)C)C2=CC(=C3C=CC=NC3=C2O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















